molecular formula C7H9N3O3S B1267491 (4-Sulfamoylphenyl)urea CAS No. 5657-41-0

(4-Sulfamoylphenyl)urea

Cat. No.: B1267491
CAS No.: 5657-41-0
M. Wt: 215.23 g/mol
InChI Key: ISCCNJYJZOFXNN-UHFFFAOYSA-N
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Description

(4-Sulfamoylphenyl)urea is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Material Science

(4-Sulfamoylphenyl)urea has been utilized in material science, particularly in the development of self-healing materials. A study demonstrated its use as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These elastomers exhibited quantitative healing efficiency at room temperature without any catalyst or external intervention, highlighting the potential of this compound in creating advanced materials with self-repairing capabilities (Rekondo et al., 2014).

2. Utility in Synthesis Techniques

This compound has been involved in the development of synthesis techniques, as seen in the mechanochemistry synthesis of sulfonyl-(thio)ureas. Mechanochemistry, involving physical processes like grinding, has been used to synthesize various sulfonyl-(thio)urea compounds, including pharmaceutical drugs like tolbutamide and glibenclamide (Tan et al., 2014).

3. Role in Inhibition Studies

This compound derivatives have been studied for their inhibitory properties against enzymes like acetylcholinesterase and carbonic anhydrase. These derivatives have shown significant inhibitory effects, suggesting potential applications in therapeutic areas (Özgeriş et al., 2016).

4. Application in Catalysis

The compound's derivatives have been explored for their use in catalysis. For instance, Pd(II)-catalyzed allylic C-H amination using cyclic ureas demonstrates its potential in organic synthesis and catalyst development (Nishikawa et al., 2015).

5. Potential in Green Chemistry

Novel biological-based nano organo solid acids with urea moiety have been synthesized for applications in green chemistry. These acids exhibit potential industrial applications, showcasing the versatility of this compound in environmentally friendly chemical processes (Zolfigol et al., 2015).

6. Biochemical Analysis Applications

This compound has been used in the development of methods for the determination of urea in biological materials. This showcases its application in biochemical analysis and diagnostics (Rahmatullah & Boyde, 1980).

7. Pharmaceutical Research

The compound's derivatives have been investigated in pharmaceutical research for their potential in creating new therapeutic agents, especially in anticancer and antiviral applications. Studies have explored its derivatives for inhibitory effects against HIV-1 protease and cancer cell lines (Özgeriş et al., 2017), (Hulten et al., 1997).

Mechanism of Action

Target of Action

The primary target of (4-Sulfamoylphenyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity

Safety and Hazards

The safety data sheet for urea suggests that it should not be released into the environment . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Future Directions

“(4-Sulfamoylphenyl)urea” has potential applications in various fields of research and industry. A series of new urea derivatives, containing aryl moieties as potential antimicrobial agents, were designed, synthesized, and characterized . These molecules exhibited promising growth inhibition against Acinetobacter baumannii .

Properties

IUPAC Name

(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(11)10-5-1-3-6(4-2-5)14(9,12)13/h1-4H,(H3,8,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCCNJYJZOFXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324222
Record name Benzenesulfonamide, 4-[(aminocarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5657-41-0
Record name NSC406058
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-[(aminocarbonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.